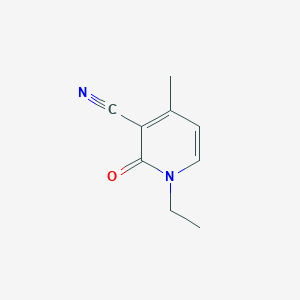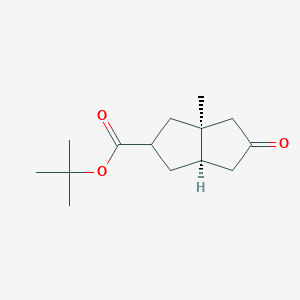![molecular formula C10H18N2O2 B15229189 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is a bicyclic organic compound known for its unique structure and versatile applications. This compound is characterized by a diazabicyclo[2.2.2]octane (DABCO) core, which is a highly nucleophilic tertiary amine base. It is widely used as a catalyst and reagent in various chemical reactions, particularly in polymerization and organic synthesis .
Vorbereitungsmethoden
The synthesis of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. One common method includes the alkylation of DABCO with dichloromethane followed by treatment with fluorine to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound is highly nucleophilic and can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is sufficiently basic to promote a variety of coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Common reagents and conditions used in these reactions include dichloromethane, fluorine, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid involves its function as a nucleophilic catalyst and strong Lewis base. It promotes various chemical reactions by donating electron pairs to electrophiles, facilitating the formation of new chemical bonds. The compound’s high nucleophilicity and basicity make it effective in catalyzing a wide range of organic transformations .
Vergleich Mit ähnlichen Verbindungen
2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is similar to other bicyclic amines such as quinuclidine and tropane. it is unique due to its high nucleophilicity and ability to form stable adducts with various electrophiles. Similar compounds include:
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic amine with different structural features.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid.
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-(1,4-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,9(13)14)8-7-11-3-5-12(8)6-4-11/h8H,3-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
QHPJFOSTDOSJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CN2CCN1CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


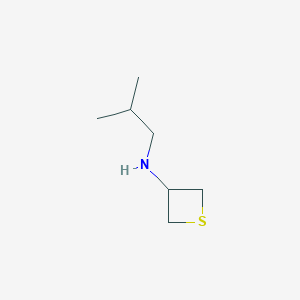
![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
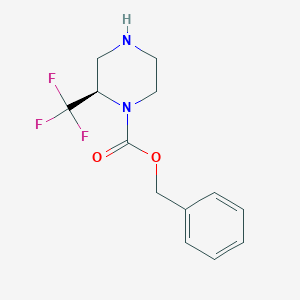

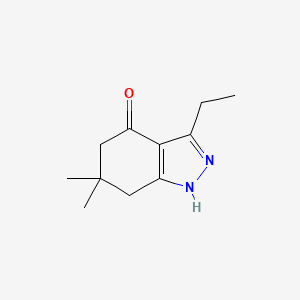

![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B15229153.png)
![1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B15229161.png)
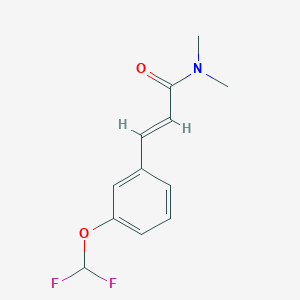
![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


